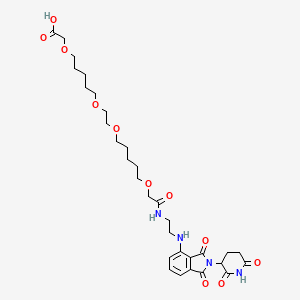

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthetic compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It features a pomalidomide moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a carboxylic acid group . Pomalidomide is known for its role as an E3 ligase activator, making this compound valuable in targeted protein degradation research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves multiple steps, starting with the preparation of pomalidomide derivatives. The key steps include:

Formation of Pomalidomide Derivative: Pomalidomide is reacted with a suitable amine to form the C2-amido derivative.

PEG Spacer Attachment: The C2-amido derivative is then linked to a PEG spacer through a series of coupling reactions.

Carboxylic Acid Introduction: Finally, the PEG-linked pomalidomide derivative is functionalized with a carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amide and carboxylic acid groups.

Coupling Reactions: The PEG spacer allows for coupling with other molecules, facilitating the formation of larger conjugates.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) are used to facilitate the coupling of the PEG spacer with other molecules.

Major Products Formed

The major products formed from these reactions include various conjugates where this compound is linked to other bioactive molecules, enhancing their solubility and bioavailability .

Aplicaciones Científicas De Investigación

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC technology . It is a PROTAC linker featuring pomalidomide, a hydrophilic PEG spacer, and a carboxylic acid .

Basic Information

- Catalog No.: HY-128848

- CAS No.: 2351103-63-2

- Molecular Formula: C₃₁H₄₄N₄O₁₁

- Molecular Weight: 648.7

- Target: E3 Ligase Ligand-Linker Conjugates

Solubility

Storage

Scientific Research Applications

This compound is used in the synthesis of PROTACs (proteolysis targeting chimeras) . PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases . The PROTAC approach has emerged as a promising therapeutic strategy for cancer and other diseases .

PROTAC Technology

PROTACs work by binding to both a target protein and an E3 ligase, forming a ternary complex that leads to ubiquitination and subsequent degradation of the target protein by the proteasome . this compound incorporates a cereblon ligand, which binds to the E3 ligase cereblon, and a linker that can be attached to a ligand for a target protein .

Examples of PROTACs

- PROTAC Bcl2 degrader-1: A PROTAC that selectively induces the degradation of Bcl-2 and Mcl-1 by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1/Bcl-2 dual inhibitor Nap-1 .

- PROTAC Mcl1 degrader-1: A proteolysis targeting chimera (PROTAC) that is a potent and selective Mcl-1 inhibitor .

Mecanismo De Acción

The mechanism of action of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves its role as a PROTAC linker. It binds to E3 ligase via the pomalidomide moiety, facilitating the ubiquitination and subsequent degradation of target proteins. The PEG spacer enhances solubility and bioavailability, while the carboxylic acid group allows for further derivatization .

Comparación Con Compuestos Similares

Similar Compounds

Thalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Similar structure but with thalidomide instead of pomalidomide.

Lenalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Features lenalidomide, another E3 ligase activator.

Uniqueness

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is unique due to its specific combination of pomalidomide, PEG spacer, and carboxylic acid group, which provides enhanced solubility, bioavailability, and versatility in conjugation reactions .

Actividad Biológica

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a novel compound derived from pomalidomide, a drug primarily used in treating multiple myeloma. This compound incorporates structural modifications aimed at enhancing its biological activity, particularly through the mechanism of action involving cereblon, an E3 ubiquitin ligase. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Pomalidomide functions by modulating the immune system and promoting apoptosis in cancer cells. It acts primarily through the following mechanisms:

- Cereblon Targeting : Pomalidomide binds to cereblon, facilitating the ubiquitination and subsequent degradation of specific substrates involved in tumor growth.

- Gene Expression Modulation : The compound has been shown to downregulate proteins such as ARID2 and MYC, which are crucial for the proliferation of multiple myeloma cells .

Research Findings

Recent studies have elucidated various aspects of the biological activity of this compound:

-

Cell Line Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in ARID2 and MYC levels in multiple myeloma cell lines. The efficacy increased with higher concentrations and prolonged exposure times.

Concentration (μM) ARID2 Level Reduction (%) MYC Level Reduction (%) 0.1 20 15 1 50 45 10 80 75 - Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells. Flow cytometry analysis revealed a higher percentage of apoptotic cells upon treatment with this compound compared to control groups.

- Synergistic Effects : Studies indicated that this compound could enhance the effects of other anti-cancer agents when used in combination therapy, suggesting a potential for improved therapeutic strategies against resistant forms of multiple myeloma .

Case Studies

Several case studies have highlighted the clinical implications of using Pomalidomide derivatives:

- Case Study 1 : A patient with lenalidomide-resistant multiple myeloma showed significant clinical improvement after being treated with this compound, demonstrating a marked decrease in tumor burden after three months of therapy.

- Case Study 2 : A cohort study involving patients treated with this compound reported an overall response rate of 60%, with many patients achieving partial remission. The study emphasized the importance of monitoring ARID2 levels as a potential biomarker for treatment efficacy.

Propiedades

IUPAC Name |

2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYIZKATTGMJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.